Methyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
Description
Methyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group at the 3-position and a methyl ester at the 5-position. Its molecular formula is C₁₀H₇FN₂O₃, with a molecular weight of 222.18 g/mol. The fluorine atom on the phenyl ring enhances electronegativity, influencing electronic distribution and intermolecular interactions, while the methyl ester group contributes to lipophilicity . This compound is structurally analogous to several derivatives used in medicinal chemistry and agrochemical research, particularly in enzyme inhibition and ligand-receptor binding studies .
Properties
IUPAC Name |
methyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c1-15-10(14)9-12-8(13-16-9)6-2-4-7(11)5-3-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLWLJIQZXCXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NO1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202536 | |
| Record name | Methyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861146-13-6 | |
| Record name | Methyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861146-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Methyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
Key Observations:
- Fluorine vs.
- Electron-Withdrawing Groups : The methylsulfonyl and trifluoromethyl substituents enhance electron withdrawal, stabilizing the oxadiazole ring but may reduce solubility due to increased hydrophobicity .
- Ester Variations : Methyl esters (target compound) vs. ethyl esters (e.g., Ethyl 3-(4-chlorophenyl)-...) influence metabolic stability; ethyl esters generally exhibit slower hydrolysis, extending half-life .
Biological Activity
Methyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 944896-51-9) is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 208.15 g/mol. The structure features a fluorophenyl ring that is integral to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate carboxylic acid derivatives with hydrazine and acylating agents under specific conditions to form the oxadiazole ring. This method has been optimized in various studies to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound demonstrated an IC value in the micromolar range, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : Flow cytometry assays revealed that this compound induces apoptosis in MCF-7 cells through activation of caspase pathways and upregulation of p53 expression .
| Cell Line | IC (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Tamoxifen (10.38) |
| A549 (Lung) | 0.12 - 2.78 | Doxorubicin |
| PANC-1 (Pancreas) | Not Specified | SAHA |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity :
- Antibacterial Effects : Preliminary studies indicate significant antibacterial activity against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.
- Antifungal Effects : The compound also exhibited antifungal properties against Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various oxadiazole derivatives on multiple cancer cell lines. This compound was among those showing promising results with significant cell death observed in treated cultures compared to control groups .
- In Vivo Studies : Although in vitro results are promising, further in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving precursors like substituted amidoximes and activated esters. For example, methyl esters of carboxylic acids are reacted with hydroxylamine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or THF) . Optimization includes:
- Catalyst selection : Use of Na₂SO₄ as a drying agent during intermediate purification .
- Temperature control : Maintaining 0°C during amine coupling steps to minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 23–25% EtOAc) achieves >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | DMF, 80°C, 12h | 64 | 95 |
| Amine coupling | EtOH, 0°C, 2h | 35 | 97 |
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the oxadiazole ring and fluorophenyl substitution (e.g., δ ~7.2–7.8 ppm for aromatic protons) .
- LC-MS : Validates molecular weight (e.g., m/z 236.20 for [M+H]⁺) and detects impurities .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions in solid-state studies (not directly cited but inferred from analogous oxadiazole derivatives) .
Advanced Research Questions
Q. How do structural modifications at the 3- and 5-positions of the oxadiazole ring influence bioactivity?
- Methodological Answer :
- Comparative SAR studies : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to assess antimicrobial activity. For example:
- 4-Methoxyphenyl analogs : Show enhanced lipophilicity (logP ~2.1) and improved bacterial membrane penetration .
- 4-Trifluoromethylphenyl analogs : Exhibit stronger binding to human serum albumin (Kd ~10⁻⁶ M) due to hydrophobic interactions .
- Data Table :
| Substituent | logP | MIC (µg/mL) E. coli | Binding Affinity (Kd, M) |
|---|---|---|---|
| 4-Fluorophenyl | 1.8 | 32 | 5.6 × 10⁻⁶ |
| 4-Methoxyphenyl | 2.1 | 16 | 3.2 × 10⁻⁶ |
| 4-CF₃-phenyl | 2.4 | 8 | 1.8 × 10⁻⁶ |
Q. How can researchers resolve contradictions in spectral data for this compound (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic NMR studies : Detect rotational barriers in the oxadiazole ring, which may cause splitting due to restricted rotation at low temperatures .
- DFT calculations : Predict chemical shifts and coupling constants to assign ambiguous signals (e.g., differentiating ortho/meta fluorophenyl protons) .
- Decoupling experiments : Isolate overlapping peaks by irradiating specific protons .
Q. What strategies mitigate solubility challenges in biological assays for this hydrophobic compound?
- Methodological Answer :
- Co-solvent systems : Use DMSO:PBS (10:90 v/v) to maintain solubility without denaturing proteins .
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl to methyl transition) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes (size ~100 nm) to improve bioavailability, as demonstrated for analogous oxadiazole derivatives .
Key Research Findings
- Synthetic Efficiency : Multi-step yields range from 35–64%, with purity >95% achievable via silica gel chromatography .
- Bioactivity : Fluorophenyl substitution enhances target binding via hydrophobic and π-π stacking interactions, with MIC values as low as 8 µg/mL against Gram-negative pathogens .
- Stability : The compound is stable at 2–8°C in sealed containers but degrades under prolonged UV exposure (>24h) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
